2-(N-phenyldiazenylanilino)acetamide
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Overview
Description
2-(N-phenyldiazenylanilino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyldiazenyl group attached to an anilino moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-phenyldiazenylanilino)acetamide typically involves the reaction of aniline with acetic anhydride to form acetanilide, followed by diazotization and coupling reactions. The general synthetic route can be summarized as follows:
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Formation of Acetanilide: : Aniline reacts with acetic anhydride to form acetanilide. [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
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Diazotization: : Acetanilide is treated with nitrous acid to form the diazonium salt. [ \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{HNO}_2 \rightarrow \text{C}_6\text{H}_5\text{N}_2^+\text{COCH}_3 + \text{H}_2\text{O} ]
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Coupling Reaction: : The diazonium salt is then coupled with aniline to form this compound. [ \text{C}_6\text{H}_5\text{N}_2^+\text{COCH}_3 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{N}_2\text{C}_6\text{H}_4\text{NHCOCH}_3 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-phenyldiazenylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(N-phenyldiazenylanilino)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of rubber accelerators, stabilizers for cellulose esters, and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N-phenyldiazenylanilino)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The azo group plays a crucial role in its activity, as it can undergo redox reactions and form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the azo group.
N-phenylacetamide: Similar structure but lacks the diazenyl group.
Phenylhydrazine: Contains a hydrazine group instead of an azo group.
Uniqueness
2-(N-phenyldiazenylanilino)acetamide is unique due to the presence of both the azo and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(N-phenyldiazenylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-14(19)11-18(13-9-5-2-6-10-13)17-16-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOWSAKIUIXZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NN(CC(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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